molecular formula C10H18N3OP B12987144 (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide

(5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide

Cat. No.: B12987144
M. Wt: 227.24 g/mol
InChI Key: YKLMLGACEMVYDW-UHFFFAOYSA-N
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Description

(5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a dimethylphosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the introduction of the dimethylphosphine oxide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphine oxide group.

    Reduction: Reduction reactions can modify the pyrazole or piperidine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the phosphine oxide, while substitution reactions can introduce new functional groups onto the pyrazole or piperidine rings.

Scientific Research Applications

Chemistry

In chemistry, (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure and reactivity may offer new avenues for the treatment of various diseases.

Industry

In industry, this compound is used in the development of advanced materials and as a catalyst in chemical manufacturing processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The pyrazole and piperidine rings can interact with enzymes or receptors, while the dimethylphosphine oxide group can participate in redox reactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, piperidine derivatives, and phosphine oxides. Examples include:

  • (1H-Pyrazol-4-yl)piperidine
  • Dimethylphosphine oxide
  • Pyrazole-based ligands

Uniqueness

What sets (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide apart is its combination of these three functional groups in a single molecule. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H18N3OP

Molecular Weight

227.24 g/mol

IUPAC Name

3-dimethylphosphoryl-5-(1H-pyrazol-4-yl)piperidine

InChI

InChI=1S/C10H18N3OP/c1-15(2,14)10-3-8(4-11-7-10)9-5-12-13-6-9/h5-6,8,10-11H,3-4,7H2,1-2H3,(H,12,13)

InChI Key

YKLMLGACEMVYDW-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1CC(CNC1)C2=CNN=C2

Origin of Product

United States

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